1-Bromo-4-(ethylsulfonyl)-2-methylbenzene
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Overview
Description
1-Bromo-4-(ethylsulfonyl)-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethylsulfonyl group, and a methyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents like chloroform or methanol to dissolve the reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives are the major products.
Reduction: The major product is 4-(ethylsulfonyl)-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-(ethylsulfonyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonyl functional groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethylsulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
- 1-Bromo-4-(methylsulfonyl)benzene
- 1-Bromo-4-(ethylsulfonyl)benzene
- 1-Bromo-4-(methylsulfinyl)benzene
Comparison: 1-Bromo-4-(ethylsulfonyl)-2-methylbenzene is unique due to the presence of both an ethylsulfonyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain substitution and oxidation reactions compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-ethylsulfonyl-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-3-13(11,12)8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFIVHVQOLFRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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